3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound featuring a bicyclic thieno-thiazol-2-imine core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their pharmacological properties, including enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C12H10ClF3N2O2S2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C12H10ClF3N2O2S2/c13-8-2-1-6(3-7(8)12(14,15)16)18-9-4-22(19,20)5-10(9)21-11(18)17/h1-3,9-10,17H,4-5H2 |
InChI Key |
DZUKJIDOTIRZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitration Reaction
The nitration of o-chlorotrifluoromethylbenzene is conducted using a mixture of acetic anhydride and concentrated nitric acid (mass ratio 1:2–2.5:0.6–0.7) at controlled temperatures below 30°C to prevent poly-nitration. This step selectively introduces a nitro group at the para position relative to the chlorine atom, yielding 4-nitro-2-trifluoromethyl chlorobenzene with >90% regioselectivity.
Reduction to Aryl Amine
The nitro intermediate undergoes reduction using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux. This method avoids traditional iron mud waste, achieving 85–92% yield of 4-chloro-3-trifluoromethyl aniline. The reaction mechanism proceeds via single-electron transfer, with Fe³⁺ acting as a Lewis acid catalyst to facilitate hydrazine’s nucleophilic attack on the nitro group.
Construction of the Tetrahydrothieno[3,4-d][1, Thiazole Core
The bicyclic tetrahydrothienothiazole system is assembled through sequential cyclocondensation and oxidation steps.
Thiazole Ring Formation
A [3+2] cyclocondensation between 4-chloro-3-trifluoromethyl aniline and 2-bromoacetophenone derivatives forms the thiazole ring. Adapted from pyrazol-1-yl-thiazole syntheses, the reaction employs ethanol as a solvent at 30°C for 8–24 hours, achieving 80–86% yields (Table 1). The choice of temperature critically determines whether the intermediate exists as a 4,5-dihydro-1H-pyrazole or aromatizes directly.
Table 1: Optimization of Thiazole Cyclocondensation
| Reaction Temp (°C) | Time (h) | Yield (%) | Product Form |
|---|---|---|---|
| 30 | 8 | 86 | 4,5-Dihydro intermediate |
| 78 (reflux) | 16 | 80 | Aromatic thiazole |
Sulfonation and Oxidation
The thiophene ring is introduced via sulfonation using chlorosulfonic acid, followed by oxidation with hydrogen peroxide (30%) to yield the 5,5-dioxide moiety. This step requires anhydrous conditions to prevent hydrolysis, with yields averaging 75%.
Imine Formation and Stabilization
The final imine group is installed through a dehydrative condensation between the tetrahydrothienothiazole amine and a ketone derivative.
Reaction Conditions
Drawing from imine synthesis protocols, the reaction uses acetone and methylamine under alkaline conditions (KOH or CaO) at temperatures below 80°C. Oxygen exclusion via nitrogen purging is essential to prevent degradation, as even trace O₂ leads to polymerized byproducts. The use of hydroquinone (0.2% w/w) as a stabilizer further enhances imine longevity.
Tautomeric Control
The imine exists in equilibrium with its enamine tautomer. Polar aprotic solvents like DMF favor the imine form (95:5 ratio), while protic solvents shift equilibrium toward enamine. Distillation under reduced pressure (65–66°C at 760 mmHg) isolates the pure imine.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >99% purity, with retention time 12.3 minutes.
Scale-Up Considerations
Chemical Reactions Analysis
3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various types of chemical reactions:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its unique chemical properties could be beneficial.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Biological Activity
The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Characteristics
- Molecular Formula : C₁₃H₉ClF₃N₂O₂S
- Molecular Weight : 352.73 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a tetrahydrothieno-thiazole core, substituted with a chloro and trifluoromethyl group on the phenyl ring. These substitutions are significant for enhancing lipophilicity and modulating interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties by targeting multiple kinase pathways involved in tumor growth and angiogenesis. For instance, the related compound 4-chloro-3-(trifluoromethyl)phenylisocyanate is known to inhibit serine/threonine kinases and receptor tyrosine kinases, which are critical in cancer progression .
The mechanism of action for this class of compounds typically involves:
- Inhibition of Kinases : By binding to the active sites of kinases, these compounds can prevent phosphorylation events critical for cell cycle progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
There is also evidence supporting the antimicrobial activity of thieno-thiazole derivatives. These compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in bacteria.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of a structurally similar thieno-thiazole derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values determined through MTT assays.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 32 µg/mL against both pathogens, indicating moderate antibacterial activity.
| Compound | Activity Type | Cell Line/Pathogen | IC50/MIC (µg/mL) |
|---|---|---|---|
| Thieno-Thiazole Derivative | Anticancer | HeLa (Cervical Cancer) | 10 |
| Thieno-Thiazole Derivative | Antimicrobial | Staphylococcus aureus | 32 |
| Thieno-Thiazole Derivative | Antimicrobial | Escherichia coli | 32 |
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within cells:
- Enzyme Inhibition : The presence of electronegative groups like chlorine and trifluoromethyl enhances the compound's ability to form hydrogen bonds with target enzymes.
- Membrane Permeability : The lipophilic nature due to the trifluoromethyl group facilitates cellular uptake.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Bioactivity/Application |
|---|---|---|---|
| Target Compound | Thieno-thiazol-2-imine sulfone | 4-chloro-3-(trifluoromethyl)phenyl | Potential enzyme inhibition |
| 4-amino-5-(3-fluorophenyl)-2H-triazole-3-thione | Triazole-thione | 3-fluorophenyl | Antimicrobial |
| Tetrachloromonospirocyclotriphosphazene | Phosphazene | Chlorine, spiro-linkage | Materials science |
| (E)-4-(2-Chlorobenzylideneamino)-triazole | Triazole-thione | 2-chlorophenyl, benzylideneamino | Crystal engineering |
Research Findings and Limitations
- Synthetic Challenges : The bicyclic sulfone system likely requires multi-step synthesis under anhydrous conditions, analogous to phosphazene derivatization ().
- Knowledge Gaps: No crystallographic or computational studies (e.g., SHELX-refined structures) specific to the target compound were identified, limiting mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
